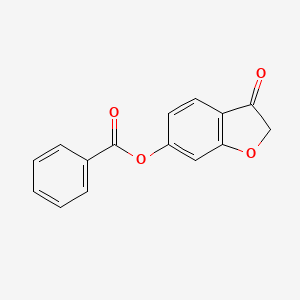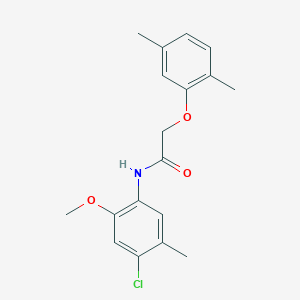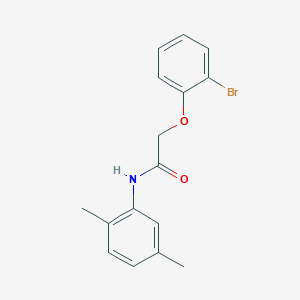![molecular formula C18H10N2O5 B5617203 2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5617203.png)
2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often found in natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper(I) catalyst and acetonitrile, leading to the formation of isoquinoline derivatives . Another approach involves the use of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines through cyclization .
Industrial Production Methods
Industrial production of this compound may utilize large-scale organic synthesis techniques, including the use of metal catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Phthalocyanine: A macrocyclic compound with electronic properties.
Uniqueness
2-(3-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, nitro group, and isoquinoline core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-11-4-1-3-10(9-11)19-17(22)13-6-2-5-12-15(20(24)25)8-7-14(16(12)13)18(19)23/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIVQSXILUOGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N,7-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B5617120.png)
![2-(2-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}ethyl)pyrazine](/img/structure/B5617130.png)
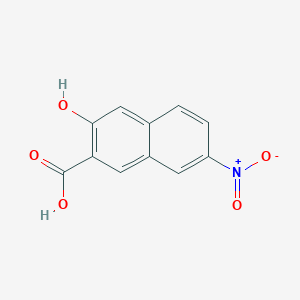
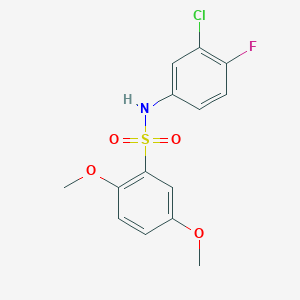
![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5617148.png)
![[3-allyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5617154.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5617170.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5617183.png)
![6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5617198.png)
![2-[(4-propyl-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5617200.png)
![1-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5617212.png)
